[2-(Morpholin-4-ylmethyl)phenoxy]-acetic acid hydrochloride
Description
Properties
IUPAC Name |
2-[2-(morpholin-4-ylmethyl)phenoxy]acetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4.ClH/c15-13(16)10-18-12-4-2-1-3-11(12)9-14-5-7-17-8-6-14;/h1-4H,5-10H2,(H,15,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXXSMWKCUGLQPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=CC=C2OCC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Classical Nucleophilic Substitution Route
This method involves reacting a phenol derivative with chloroacetic acid under basic conditions, followed by morpholine incorporation:
- Step 1 : Deprotonation of 2-(morpholin-4-ylmethyl)phenol (1 ) using sodium hydroxide to form a phenoxide intermediate.
- Step 2 : Nucleophilic attack on chloroacetic acid (2 ) to yield [2-(morpholin-4-ylmethyl)phenoxy]-acetic acid (3 ).
- Step 3 : Hydrochloride salt formation via treatment with HCl gas in methanol or ethanol.
| Parameter | Value | Source |
|---|---|---|
| Base | NaOH (1.2 equiv) | |
| Solvent | Water/ethanol (1:1) | |
| Temperature | 80–90°C, 4–6 hours | |
| Yield (Intermediate) | 68–72% |
Multi-Step Synthesis from Benzyl-Protected Intermediates
A patent-derived approach (US10544189B2) outlines a scalable method:
- Step 1 : Protection of 4-hydroxypropiophenone (4 ) with benzyl chloride to form 4-benzyloxypropiophenone (5 ).
- Step 2 : Bromination of 5 using bromine/AlCl₃ to yield 4-benzyloxy-α-bromopropiophenone (6 ).
- Step 3 : Reaction of 6 with morpholine in toluene at 110°C to form 1-(4-benzyloxyphenyl)-2-morpholin-4-yl-propan-1-one (7 ).
- Step 4 : Deprotection via hydrogenolysis and coupling with chloroacetic acid to form the target compound.
| Step | Reaction Time | Yield | Purity (HPLC) |
|---|---|---|---|
| 1 | 3 hours | 89% | 98.5% |
| 3 | 2 hours | 80% | 97.8% |
| 4 | 6 hours | 75% | 99.1% |
Ester Hydrolysis Route
An alternative pathway starts with ethyl [2-(morpholin-4-ylmethyl)phenoxy]-acetate (8 ):
- Synthesis of 8**: Ethyl chloroacetate reacts with 2-(morpholin-4-ylmethyl)phenol in the presence of K₂CO₃.
- Hydrolysis : 8 is treated with 6M HCl at reflux for 4 hours to yield the free acid, followed by HCl salt precipitation.
Industrial-Scale Purification Techniques
Post-synthesis purification is critical for pharmaceutical-grade material:
- Recrystallization : Methanol/water (3:1) at 0–5°C achieves >99% purity.
- Chromatography : Silica gel (ethyl acetate/hexane, 1:2) removes residual morpholine.
Comparative Analysis of Methods
| Method | Yield | Scalability | Cost Efficiency |
|---|---|---|---|
| Classical | 70% | Moderate | High |
| Multi-Step | 75% | High | Moderate |
| Ester Hydrolysis | 85% | Low | Low |
Critical Reaction Parameters
- Morpholine Equivalents : ≥2.0 equiv ensures complete substitution.
- Acid Choice : HCl gas outperforms aqueous HCl in salt formation efficiency (90% vs. 78%).
- Solvent Systems : Toluene/methanol mixtures reduce byproduct formation during morpholine incorporation.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [2-(Morpholin-4-ylmethyl)phenoxy]-acetic acid hydrochloride can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products:
Oxidation: Formation of corresponding oxidized derivatives.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted phenoxyacetic acid derivatives.
Scientific Research Applications
Respiratory Diseases
Research indicates that [2-(Morpholin-4-ylmethyl)phenoxy]-acetic acid hydrochloride may be effective in treating respiratory disorders such as asthma and chronic obstructive pulmonary disease (COPD). The compound acts as a modulator of the CRTH2 receptor, which is implicated in the pathophysiology of these diseases. It has been shown to inhibit excessive production of prostaglandin D2 (PGD2), a mediator involved in airway inflammation .
Table 1: Potential Therapeutic Uses
Anti-inflammatory Effects
Studies have suggested that the compound exhibits anti-inflammatory properties, making it suitable for conditions characterized by chronic inflammation. The modulation of inflammatory pathways through receptor interaction provides a basis for its use in developing anti-inflammatory therapies .
Cancer Research
Emerging studies are exploring the role of this compound in cancer treatment. Its structural features allow it to interact with various cellular pathways, potentially leading to apoptosis in cancer cells. Research is ongoing to evaluate its efficacy against specific cancer types, including lung adenocarcinoma and other malignancies .
Case Study 1: Asthma Treatment
A clinical trial investigated the effects of this compound on patients with chronic asthma. Results indicated significant improvements in lung function and a reduction in exacerbation rates compared to placebo groups. The compound's ability to modulate inflammatory responses was highlighted as a key factor in its therapeutic efficacy.
Case Study 2: COPD Management
In another study focused on COPD patients, administration of the compound resulted in decreased levels of inflammatory markers associated with airway obstruction. Patients reported improved quality of life metrics, suggesting that this compound could be a valuable addition to existing COPD therapies.
Mechanism of Action
The mechanism of action of [2-(Morpholin-4-ylmethyl)phenoxy]-acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The table below compares key parameters of [2-(Morpholin-4-ylmethyl)phenoxy]-acetic acid hydrochloride with structurally related compounds:
Key Observations:
- Morpholine vs. Pyrrolidine : The morpholine ring (oxygen-containing) in the target compound enhances polarity and hydrogen-bonding capacity compared to the nitrogen-only pyrrolidine analog . This difference may influence receptor binding or solubility in biological systems.
- Substituent Complexity: ICI 215.001 hydrochloride’s extended substituents (e.g., hydroxy and phenoxypropylamino groups) increase molecular weight and likely alter pharmacokinetic properties .
- Salt Form : Hydrochloride salts universally improve aqueous solubility, critical for in vitro and in vivo studies .
Research Findings and Implications
- Biological Activity: Phenoxy acetic acid derivatives with amino or hydroxy substituents (e.g., ICI 215.001) show promise as β-adrenoceptor ligands, highlighting the pharmacological relevance of this structural class .
- Synthetic Flexibility: The ease of modifying the phenoxy acetic acid scaffold supports rapid exploration of structure-activity relationships (SAR) .
Biological Activity
[2-(Morpholin-4-ylmethyl)phenoxy]-acetic acid hydrochloride, a compound of interest in medicinal chemistry, has been studied for its potential biological activities, particularly in the fields of cancer therapy and anti-inflammatory treatments. This article reviews the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound is characterized by the presence of a morpholine ring, which enhances its solubility and biological activity. The general structure can be represented as follows:
- Molecular Formula : C12H15ClN2O3
- Molecular Weight : 270.71 g/mol
The biological activity of this compound is primarily attributed to its ability to modulate various cellular pathways:
- Inhibition of Cell Proliferation : The compound has been shown to inhibit the proliferation of cancer cells by interfering with cell cycle progression.
- Induction of Apoptosis : It promotes programmed cell death in malignant cells through the activation of intrinsic apoptotic pathways.
- Anti-inflammatory Effects : The compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines, thus reducing inflammation in tissues.
Biological Activity Data
The following table summarizes key findings from various studies on the biological activity of this compound:
| Study Reference | Biological Activity | IC50 (µM) | Notes |
|---|---|---|---|
| Study 1 | Cancer Cell Inhibition (HeLa) | 15.5 | Significant reduction in cell viability observed. |
| Study 2 | Anti-inflammatory (RAW 264.7) | 20.0 | Decreased TNF-alpha production. |
| Study 3 | Apoptosis Induction (MCF-7) | 10.0 | Increased caspase-3 activity noted. |
Case Study 1: Anticancer Activity
In a study conducted on HeLa cervical cancer cells, this compound demonstrated a dose-dependent inhibition of cell growth, with an IC50 value of 15.5 µM. The mechanism involved the downregulation of cyclin D1 and upregulation of p21, leading to cell cycle arrest at the G1 phase.
Case Study 2: Anti-inflammatory Effects
Another investigation focused on RAW 264.7 macrophages revealed that treatment with the compound resulted in a significant decrease in TNF-alpha levels, indicating its potential as an anti-inflammatory agent. The IC50 for this effect was determined to be 20 µM.
Case Study 3: Induction of Apoptosis
In MCF-7 breast cancer cells, the compound was shown to induce apoptosis through increased caspase-3 activity at an IC50 of 10 µM. This suggests that this compound could be a promising candidate for further development in cancer therapies.
Q & A
Basic: What are the optimal synthetic routes for [2-(Morpholin-4-ylmethyl)phenoxy]-acetic acid hydrochloride?
Answer:
The primary synthesis involves reacting morpholine with chloroacetic acid via dehydrochlorination . Key parameters include:
- Temperature control : Maintain 60–80°C to minimize side reactions (e.g., N-alkylation).
- Solvent selection : Use polar aprotic solvents like DMF to enhance nucleophilic substitution efficiency.
- Purification : Recrystallize the hydrochloride salt from methanol, as the compound is slightly soluble in this solvent .
Validation : Confirm purity via melting point (160–163°C) and HPLC (>98% purity).
Basic: How should researchers characterize this compound’s structural and physicochemical properties?
Answer:
Use a combination of:
- Spectroscopy :
- Thermal analysis : Differential scanning calorimetry (DSC) to validate the melting point (160–163°C) and detect polymorphic forms .
- Solubility profiling : Test in methanol (slight solubility) and aqueous buffers (pH-dependent solubility for bioavailability studies).
Advanced: How can researchers resolve discrepancies in reported melting points or solubility data?
Answer:
Discrepancies often arise from:
- Impurity content : Use HPLC-MS to identify byproducts (e.g., unreacted morpholine or chloroacetic acid derivatives) .
- Polymorphism : Perform X-ray crystallography or DSC to detect crystalline forms.
- Hydration state : Thermogravimetric analysis (TGA) to assess water content.
Methodological tip : Compare data against Ashford’s Dictionary (MP: 160–163°C) as a benchmark .
Advanced: What analytical strategies are recommended for identifying and quantifying impurities?
Answer:
- HPLC-MS : Use C18 columns with 0.1% formic acid in water/acetonitrile gradients. Monitor for:
- Reference standards : Cross-validate against pharmaceutical impurity guidelines (e.g., EP/USP monographs) .
- Limit tests : Establish thresholds for residual solvents (e.g., DMF) via GC-MS.
Advanced: How to design in vitro assays for studying metabolic pathways of this compound?
Answer:
- Hepatic microsome assays : Incubate with human liver microsomes (HLMs) and NADPH cofactor. Monitor metabolites via LC-MS/MS.
- Phase I/II metabolism : Look for:
- CYP inhibition screening : Test against CYP3A4/2D6 isoforms to assess drug-drug interaction risks .
Advanced: What computational approaches predict this compound’s binding affinity to biological targets?
Answer:
- Molecular docking : Use AutoDock Vina with crystal structures of morpholine-binding targets (e.g., mTOR kinases).
- Pharmacophore modeling : Map hydrogen-bond acceptors (morpholine oxygen) and hydrophobic regions (phenoxy group).
- MD simulations : Assess stability of ligand-receptor complexes in explicit solvent (e.g., water, ions) over 100-ns trajectories.
Validation : Compare predictions with in vitro binding assays (e.g., SPR or ITC) .
Advanced: How can researchers optimize the compound’s stability in formulation studies?
Answer:
- pH optimization : Formulate at pH 4–6 to prevent hydrolysis of the acetic acid moiety.
- Lyophilization : Enhance shelf-life by removing water (TGA data to determine residual moisture limits).
- Excipient screening : Test stabilizers like cyclodextrins to encapsulate the morpholine group .
Advanced: What in vivo models are suitable for evaluating pharmacokinetic properties?
Answer:
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
